![molecular formula C9H8BNO3 B2625360 [3-(1,3-Oxazol-5-yl)phenyl]boronic acid CAS No. 902775-28-4](/img/structure/B2625360.png)
[3-(1,3-Oxazol-5-yl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(1,3-Oxazol-5-yl)phenyl]boronic acid” is a boronic acid derivative that has a phenyl substituted with an oxazole ring . It is a compound with the molecular formula C9H8BNO3 and a molecular weight of 188.98 .
Synthesis Analysis
The synthesis of oxazoline-based compounds, such as “this compound”, has been a subject of numerous investigations . Various synthetic protocols have been developed based on the substrates involved, including amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, a new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by various techniques such as IR, 1H NMR, 13C NMR, and MS . The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis
Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on . Various chemical reactions involving oxazoline-based compounds have been reported, including direct arylation of oxazoles with high regioselectivity .Applications De Recherche Scientifique
Optical Modulation and Sensing Applications
Phenyl boronic acids (PBAs), including compounds with structures similar to [3-(1,3-Oxazol-5-yl)phenyl]boronic acid, are significant for their role in optical modulation and saccharide recognition. A study by Mu et al. (2012) highlighted the use of PBAs conjugated to polyethylene glycol for the dispersion of single-walled carbon nanotubes (SWNTs), which quench near-infrared fluorescence in response to saccharide binding. This research demonstrated how the structural variation in PBAs affects the quantum yield of SWNT photoluminescence, offering insights into the design of optical sensors for saccharides (Mu et al., 2012).
Reactivity as Boron-Centered Nucleophiles
Kong et al. (2014) synthesized an isolable phenylborylene species supported by oxazol-2-ylidene ligands. Their work provided evidence of the nucleophilic properties of boron in this context, expanding the potential applications of boron-centered compounds in organic synthesis and catalysis (Kong et al., 2014).
Organic Synthesis and Material Science
Room-Temperature Phosphorescent (RTP) and Mechanoluminescent (ML) Materials
Zhang et al. (2018) demonstrated that the cyclic esterification of aryl boronic acids with dihydric alcohols can be a simple and effective approach for screening RTP and ML materials. This work indicates the potential of this compound derivatives in developing novel optical materials with unique luminescent properties (Zhang et al., 2018).
Catalysis and Enantioselective Reactions
Boronic acids are versatile molecules in chemistry, with applications ranging from catalysis to material science. Hashimoto et al. (2015) found that 3-borono-BINOL acts as a chiral boronic acid catalyst, facilitating highly enantioselective aza-Michael additions. This highlights the role of boronic acids in asymmetric synthesis, opening pathways to densely functionalized cyclohexanes (Hashimoto et al., 2015).
Fluorescent Chemosensors
Boronic acids, including this compound derivatives, are significant in the development of fluorescent chemosensors for detecting biological active substances. Huang et al. (2012) summarized the progress of boronic acid sensors for various analytes, showcasing the diverse applications of boronic acids in biosensing and diagnostics (Huang et al., 2012).
Mécanisme D'action
Target of Action
The primary target of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves its interaction with the SM coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of complex organic compounds, which can be used in various applications, including the development of pharmaceuticals and materials .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the SM coupling reaction requires a metal catalyst, typically palladium . The stability and efficacy of this compound can also be affected by these factors .
Analyse Biochimique
Biochemical Properties
[3-(1,3-Oxazol-5-yl)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the formation of reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors . The compound’s ability to form stable complexes with biomolecules is attributed to the boronic acid group’s affinity for hydroxyl groups, which are commonly found in biological systems.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, this compound has been shown to alter gene expression profiles by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of proteasomes, which are responsible for degrading unneeded or damaged proteins . By binding to the active sites of proteasomes, the compound prevents the breakdown of proteins, leading to an accumulation of these molecules within the cell. This inhibition can trigger various cellular responses, including apoptosis and cell cycle arrest. Additionally, this compound can interact with other enzymes, either inhibiting or activating their activity, depending on the specific context.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy in biochemical assays. In in vitro and in vivo studies, the temporal effects of this compound have been observed to vary, with some studies reporting sustained activity over extended periods, while others note a decline in activity due to degradation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit minimal toxicity and adverse effects . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, facilitated by transporter proteins such as ABC transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its affinity for specific biomolecules, which can affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization signals ensure that this compound exerts its effects in the appropriate cellular context. For example, its localization to the nucleus can facilitate interactions with transcription factors, while its presence in the mitochondria can influence cellular respiration and energy production.
Propriétés
IUPAC Name |
[3-(1,3-oxazol-5-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFRWUFTUVHYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CN=CO2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2625277.png)

![2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2625279.png)

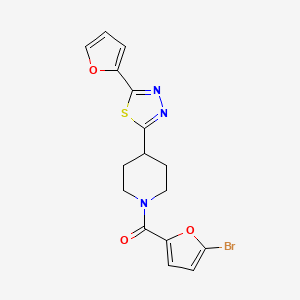
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2625290.png)
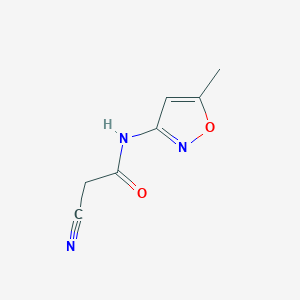
amine](/img/structure/B2625293.png)
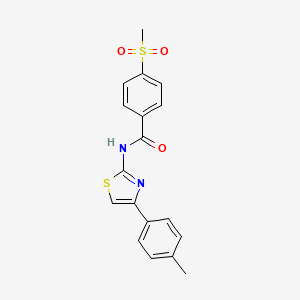

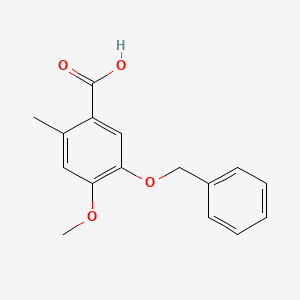
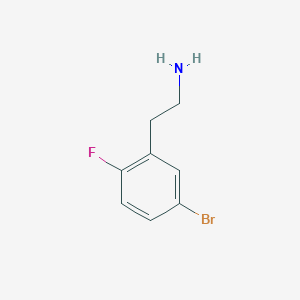
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2625299.png)
